2-(4-Hydroxyphenyl)chloriren-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Hydroxyphenyl)chloriren-1-ium is a synthetic organic compound characterized by the presence of a chlorirenium ion attached to a hydroxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)chloriren-1-ium typically involves the chlorination of 4-hydroxyphenyl derivatives. One common method is the reaction of 4-hydroxyphenyl with chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as distillation and crystallization, further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Hydroxyphenyl)chloriren-1-ium undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The chlorirenium ion can be reduced to form corresponding hydroxyphenyl derivatives.
Substitution: The chlorirenium ion can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chlorirenium ion under mild conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxyphenyl derivatives.
Substitution: Substituted hydroxyphenyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(4-Hydroxyphenyl)chloriren-1-ium has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(4-Hydroxyphenyl)chloriren-1-ium involves its interaction with molecular targets through its reactive chlorirenium ion and hydroxyphenyl group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or interaction with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Hydroxyphenyl)ethanol: A structurally similar compound with a hydroxy group instead of a chlorirenium ion.
4-Hydroxyphenylacetic acid: Another related compound with a carboxylic acid group.
Uniqueness
2-(4-Hydroxyphenyl)chloriren-1-ium is unique due to the presence of the chlorirenium ion, which imparts distinct reactivity and potential applications compared to its analogs. This unique structure allows for specific interactions and reactions that are not possible with other similar compounds.
Eigenschaften
CAS-Nummer |
919790-50-4 |
---|---|
Molekularformel |
C8H6ClO+ |
Molekulargewicht |
153.58 g/mol |
IUPAC-Name |
4-(1-chloroniacycloprop-2-en-2-yl)phenol |
InChI |
InChI=1S/C8H5ClO/c10-7-3-1-6(2-4-7)8-5-9-8/h1-5H/p+1 |
InChI-Schlüssel |
MYOHANVXVICESO-UHFFFAOYSA-O |
Kanonische SMILES |
C1=CC(=CC=C1C2=C[Cl+]2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.